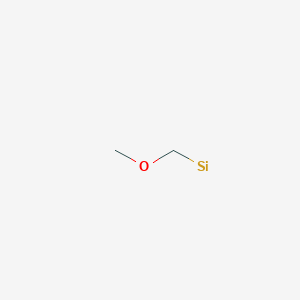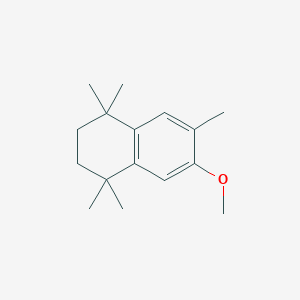
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene is an organic compound with the molecular formula C16H24O It is a derivative of naphthalene, characterized by the presence of methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene typically involves the alkylation of naphthalene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where naphthalene is reacted with methoxy and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methoxy group can be replaced by other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or sulfonated naphthalene derivatives
Scientific Research Applications
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene involves its interaction with various molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar in structure but differs in the position and number of methyl groups.
6-Cyano-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: Contains a cyano group instead of a methoxy group.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Similar framework but with an acetyl group.
Uniqueness
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility in organic solvents and its reactivity in electrophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
22825-12-3 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
6-methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H24O/c1-11-9-12-13(10-14(11)17-6)16(4,5)8-7-15(12,2)3/h9-10H,7-8H2,1-6H3 |
InChI Key |
XVHMNFOYSORWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


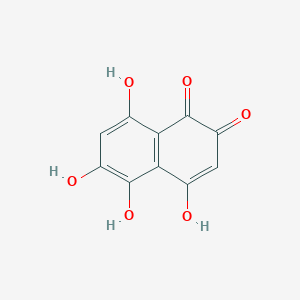

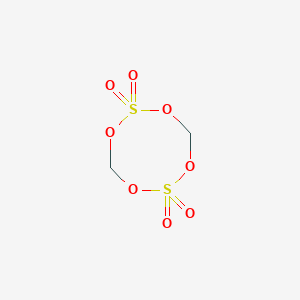
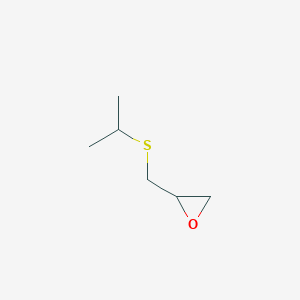
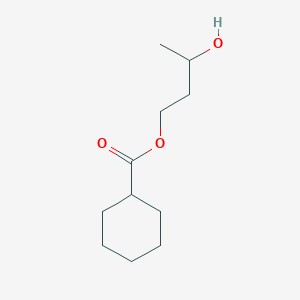

![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
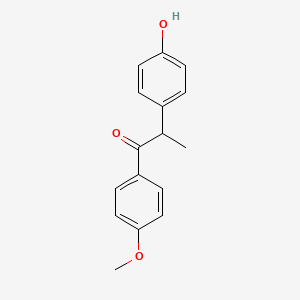
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)


